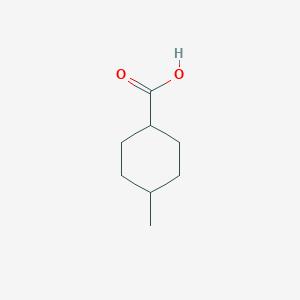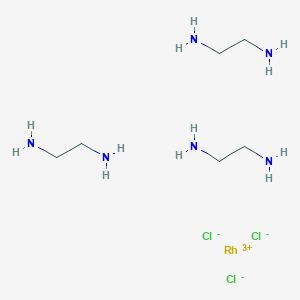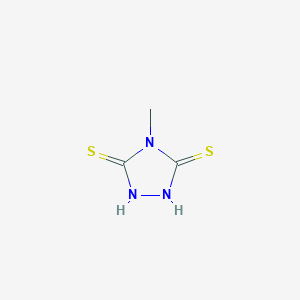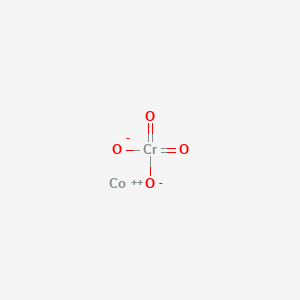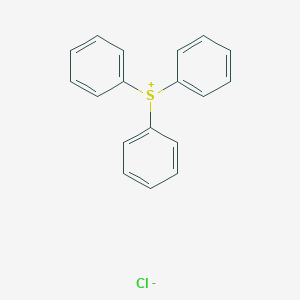
3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL, also known as DOHT, is a long-chain alcohol with a molecular formula of C40H82O10. It belongs to the class of compounds called ether lipids and is found naturally in various marine organisms. DOHT has gained attention in recent years due to its potential biomedical applications, particularly in the field of drug delivery.
Mechanism Of Action
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems involves the formation of liposomes or micelles, which are spherical structures composed of a lipid bilayer. The hydrophobic drugs are encapsulated within the interior of the liposomes or micelles, while the hydrophilic exterior allows for easy transport and uptake by cells. The size and surface charge of the liposomes or micelles can be modified to target specific cell types or tissues.
Biochemical And Physiological Effects
3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems have been shown to have several biochemical and physiological effects. They can improve drug solubility, stability, and bioavailability, as well as reduce toxicity and side effects. In addition, 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems can enhance drug uptake by cells and tissues, leading to improved therapeutic efficacy.
Advantages And Limitations For Lab Experiments
3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems have several advantages for lab experiments. They are easy to prepare and can be modified to target specific cell types or tissues. In addition, they have been shown to improve drug solubility, stability, and bioavailability, as well as reduce toxicity and side effects. However, 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems also have some limitations, including potential batch-to-batch variability and difficulty in scaling up for commercial production.
Future Directions
There are several future directions for research on 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems. One area of focus is the development of more efficient and scalable synthesis methods. Another area of focus is the optimization of liposome or micelle size and surface charge for improved targeting and uptake. Additionally, there is a need for more in vivo studies to evaluate the safety and efficacy of 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems in animal models and eventually in clinical trials.
Conclusion
3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL is a promising compound for drug delivery applications due to its unique chemical structure and physical properties. Its ability to encapsulate hydrophobic drugs and target specific cells or tissues makes it an ideal candidate for improving drug solubility, stability, and bioavailability, as well as reducing toxicity and side effects. Further research is needed to optimize 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems for commercial production and clinical use.
Synthesis Methods
3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods of chemical synthesis involves the reaction of 1-hexadecanol with 1,10-decanediol in the presence of a catalyst. Extraction of 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL from natural sources, such as marine organisms, involves a series of purification steps, including solvent extraction, chromatography, and crystallization.
Scientific Research Applications
3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL has been extensively studied for its potential applications in drug delivery systems. Its unique chemical structure and physical properties make it an ideal candidate for encapsulating hydrophobic drugs and targeting specific cells or tissues. 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems have been shown to improve drug solubility, stability, and bioavailability, as well as reduce toxicity and side effects.
properties
CAS RN |
14529-40-9 |
|---|---|
Product Name |
3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL |
Molecular Formula |
C36H74O11 |
Molecular Weight |
683 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C36H74O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-38-19-21-40-23-25-42-27-29-44-31-33-46-35-36-47-34-32-45-30-28-43-26-24-41-22-20-39-18-16-37/h37H,2-36H2,1H3 |
InChI Key |
ZWINLZAYDMUOAE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



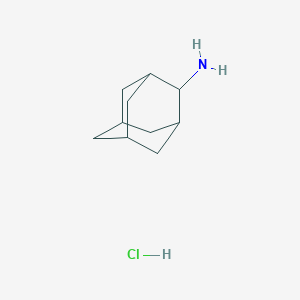
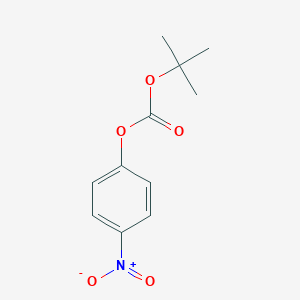
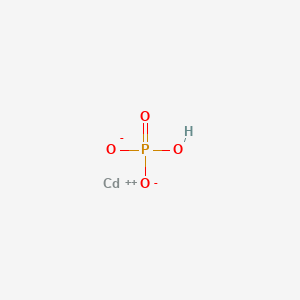
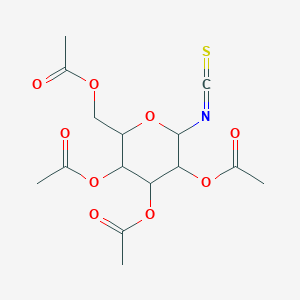
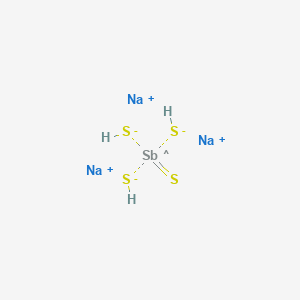

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)

